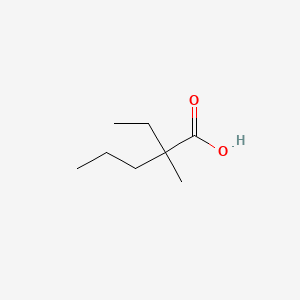
Acid Blue 350
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Blue 350 is a synthetic dye belonging to the class of acid dyes. It is widely used in the textile industry for dyeing wool, silk, and nylon fibers. This compound is also known for its application as a biological stain in laboratories, where it is used to stain cells and tissues. This compound is recognized for its high coloring rate, good reproducibility, and short dyeing time, making it a valuable dye in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid Blue 350 involves the reduction of 4-methoxy-2-nitrobenzenamine with iron powder, followed by condensation with Benzo[de]isochroman-1,3-dione. The reaction mixture is then dehydrated, closed-loop, and filtered to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the dye. The final product is typically packaged in 25 kg cardboard drums for distribution .
Chemical Reactions Analysis
Types of Reactions: Acid Blue 350 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s structure, affecting its color properties.
Substitution: Substitution reactions can occur, where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Iron powder is commonly used as a reducing agent in the synthesis of this compound.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Acid Blue 350 has a wide range of applications in scientific research, including:
Chemistry: Used as a model dye for studying dye degradation and adsorption processes.
Biology: Employed as a biological stain for staining cells, tissues, bacteria, and fungi.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing wool, silk, and nylon fibers. .
Mechanism of Action
The mechanism of action of Acid Blue 350 involves its interaction with various molecular targets. In biological staining, the dye binds to acidic components of cells, such as nucleic acids and proteins, allowing for visualization under a microscope. The dye’s interaction with these components is primarily based on electrostatic and hydrophobic interactions .
Comparison with Similar Compounds
Acid Blue 25: Another acid dye used for similar applications but with different spectral properties.
Acid Blue 113: Known for its use in textile dyeing and wastewater treatment.
iFluor® 350: A blue-fluorescent dye with enhanced brightness and photostability compared to traditional fluorophores.
Uniqueness of Acid Blue 350: this compound stands out due to its high coloring rate, good reproducibility, and short dyeing time. It also exhibits good color matching between dyes and can be used with other wool dyes without damaging the fabric. These properties make it a preferred choice in the textile industry and for biological staining .
Properties
CAS No. |
138067-74-0 |
|---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



